molecular formula C17H26O3 B14284517 1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one CAS No. 136366-90-0

1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one

Cat. No.: B14284517
CAS No.: 136366-90-0
M. Wt: 278.4 g/mol
InChI Key: DAVGJMOWNZHFNA-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one is an organic compound with a complex structure that includes a phenyl group substituted with a propan-2-yl group and two propoxy groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where chloroacetone reacts with benzene in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of zeolite-catalyzed isomerization of phenyl propylene oxide is another method employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

136366-90-0

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)-2,2-dipropoxyethanone

InChI

InChI=1S/C17H26O3/c1-5-11-19-17(20-12-6-2)16(18)15-9-7-14(8-10-15)13(3)4/h7-10,13,17H,5-6,11-12H2,1-4H3

InChI Key

DAVGJMOWNZHFNA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C(=O)C1=CC=C(C=C1)C(C)C)OCCC

Origin of Product

United States

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